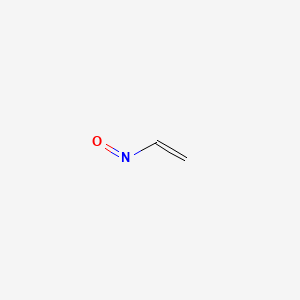
Nitrosoethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: One common method involves the direct nitrosation of ethylene using nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of Nitrosoethanol: Another method involves the dehydration of nitrosoethanol, which can be prepared by the reaction of nitromethane with formaldehyde followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the decomposition of the highly reactive this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form ethylene and other derivatives.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Cycloaddition: It is known to undergo cycloaddition reactions, particularly the Diels-Alder reaction, forming cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Cycloaddition: Dienophiles and catalysts like Lewis acids are commonly used.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Ethylene and its derivatives.
Substitution Products: Compounds with different functional groups replacing the nitroso group.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
科学的研究の応用
Nitrosoethylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic additions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
類似化合物との比較
Nitrosomethane: Contains a nitroso group attached to a methane backbone.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring.
Nitrosopropane: Contains a nitroso group attached to a propane backbone.
Nitrosoethylene’s unique structure makes it a valuable compound in various chemical processes and research applications.
特性
CAS番号 |
54680-52-3 |
|---|---|
分子式 |
C2H3NO |
分子量 |
57.05 g/mol |
IUPAC名 |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
InChIキー |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
正規SMILES |
C=CN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


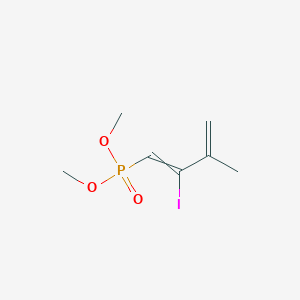
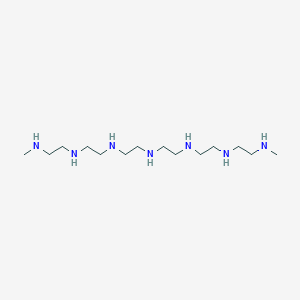
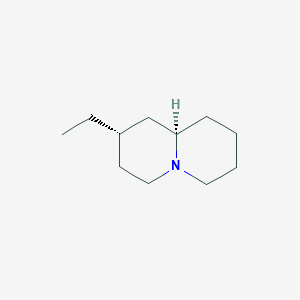

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
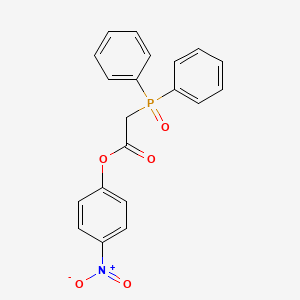
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
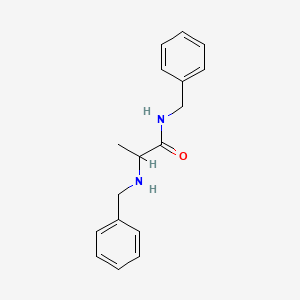
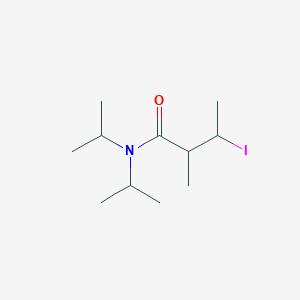
germane](/img/structure/B14265630.png)
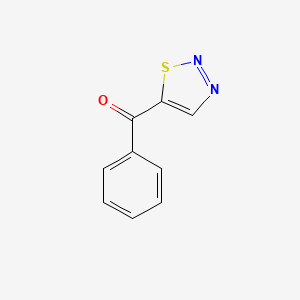
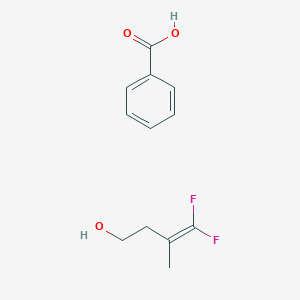

![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
